molecular formula C11H20O2 B078486 1,1-Dimethoxynon-2-yne CAS No. 13257-44-8

1,1-Dimethoxynon-2-yne

Cat. No. B078486
CAS RN: 13257-44-8
M. Wt: 184.27 g/mol
InChI Key: RPJGIPAAHSGBEZ-UHFFFAOYSA-N
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Description

“1,1-Dimethoxynon-2-yne” is a chemical compound with the molecular formula C11H20O2 . It is also known by other names such as Parmavert and 2-Nonynal dimethyl acetal . It is used extensively in scientific research, finding applications in various fields including catalysis, organic synthesis, and material science.


Molecular Structure Analysis

The molecular weight of “1,1-Dimethoxynon-2-yne” is 184.27 g/mol . The InChI representation of the molecule is InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10-11 (12-2)13-3/h11H,4-8H2,1-3H3 . The Canonical SMILES representation is CCCCCCC#CC (OC)OC .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1-Dimethoxynon-2-yne” include a molecular weight of 184.27 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 6 . The compound also has a Topological Polar Surface Area of 18.5 Ų and a Heavy Atom Count of 13 .

Scientific Research Applications

Synthesis of Dimethoxymethane

1,1-Dimethoxynon-2-yne can be used in the synthesis of Dimethoxymethane (DMM), a versatile chemical with applications in many industries such as paints, perfume, pharmacy, and fuel additives . DMM can be produced through the reaction of methanol and formaldehyde in the presence of acid catalysts .

Catalyst for Chemical Reactions

The compound can act as a catalyst in chemical reactions. For instance, it can be used in the direct condensation reaction of methanol with paraformaldehyde under mild and neutral conditions . This atom-economical approach provides DMM in excellent yields in shorter reaction time .

Industrial Research

1,1-Dimethoxynon-2-yne is used in various fields of industrial research. Its unique properties make it a valuable compound in the development of new materials and processes.

Perfumery

Parmavert® is used in perfumery for its fruity pear/apple facet with watery and floral-violet nuances . It provides a unique scent that enhances the overall fragrance of a perfume.

Synthesis of Parmavert®

Parmavert® can be synthesized by an acetalization reaction of nonynaldehyde (nonynal). This reaction puts the aldehyde in the presence of an acid catalyst followed by methanol .

Stability in Perfumes and Diverse Functional Bases

Parmavert® is stable in perfumes and diverse functional bases . This makes it a reliable ingredient in the formulation of various cosmetic products.

Fuel Additive

Dimethoxymethane (DMM), which can be synthesized from 1,1-Dimethoxynon-2-yne, is used as a fuel additive . It can help to improve the performance and efficiency of fuels.

Green Solvent

DMM is also used as a green solvent due to its low toxicity, low boiling point, and good solubility . It is used in various industries including perfume, cosmetic, paint, rubber, and pharmaceutical industries .

Mechanism of Action

Target of Action

1,1-Dimethoxynon-2-yne, also known as Parmavert, is primarily used in the perfume industry . Its primary targets are olfactory receptors, which are responsible for the sense of smell .

Mode of Action

Parmavert interacts with these olfactory receptors, triggering a neural response that is interpreted by the brain as a specific scent . It provides a fruity pear/apple facet with watery and floral-violet nuances .

Result of Action

The primary result of Parmavert’s action is the perception of a specific scent. It provides a fruity pear/apple facet with watery and floral-violet nuances . This can enhance the overall olfactory experience of a perfume or scented product.

Action Environment

Environmental factors such as temperature, pH, and the presence of other odorants can influence the action, efficacy, and stability of Parmavert. For instance, other fragrances in a perfume blend can interact with Parmavert, altering its perceived scent. Additionally, the compound is stable in perfumes and diverse functional bases , suggesting that it retains its scent profile in various environments and formulations.

properties

IUPAC Name

1,1-dimethoxynon-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJGIPAAHSGBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051670
Record name 1,1-Dimethoxynon-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethoxynon-2-yne

CAS RN

13257-44-8
Record name 1,1-Dimethoxynon-2-yne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13257-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nonyne, 1,1-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013257448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nonyne, 1,1-dimethoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1-Dimethoxynon-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxynon-2-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.940
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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